4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene
CAS No.: 1233501-60-4
Cat. No.: VC0036440
Molecular Formula: C9H4F4
Molecular Weight: 188.125
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233501-60-4 |
|---|---|
| Molecular Formula | C9H4F4 |
| Molecular Weight | 188.125 |
| IUPAC Name | 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
| Standard InChI Key | MYAWPMWHWQYGMT-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated alkyne with a distinct chemical structure that contributes to its unique reactivity profile. The compound features three key functional groups attached to a benzene ring: an ethynyl group (-C≡CH) at position 4, a fluorine atom at position 1, and a trifluoromethyl group (-CF₃) at position 2. This specific arrangement of functional groups creates a chemically versatile molecule with applications spanning multiple scientific fields.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1233501-60-4 |
| Molecular Formula | C₉H₄F₄ |
| Molecular Weight | 188.125 g/mol |
| IUPAC Name | 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |
| InChI | 1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
| InChIKey | MYAWPMWHWQYGMT-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)F)C(F)(F)F |
The compound is also known by several synonyms in the chemical literature, including Benzene, 1-ethynyl-4-fluoro-3-(trifluoromethyl)- and 4-Fluoro-3-(trifluoromethyl)phenylacetylene, which may be encountered in various research contexts .
Structural Features and Chemical Characteristics
The molecular structure of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene presents several notable features that influence its chemical behavior. The terminal alkyne group (-C≡CH) serves as a reactive functional handle, enabling various chemical transformations including click chemistry reactions, cross-coupling processes, and cyclization reactions. The presence of fluorine substituents significantly affects the electronic distribution within the molecule, altering its reactivity compared to non-fluorinated analogs.
The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, properties particularly valued in pharmaceutical applications. Meanwhile, the fluorine atom directly attached to the aromatic ring influences the electron density distribution, affecting the compound's acidity, nucleophilicity, and coordination properties .
Physical and Chemical Properties
Physical Properties
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene exists as a liquid at standard conditions, with specific physical properties that determine its handling characteristics and potential applications.
Table 2: Physical Properties of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene
| Property | Value |
|---|---|
| Physical State | Liquid |
| Color | Not specified in available data |
| Odor | Not specified in available data |
| Storage Temperature | 2-8°C (under inert atmosphere) |
| Shipping Temperature | Normal/Room temperature |
While the available data doesn't provide comprehensive information on all physical properties, similar fluorinated aromatic compounds typically exhibit moderate to high lipophilicity, as indicated by calculated LogP values typically in the range of 2.5-3.5 .
Chemical Properties and Reactivity
The chemical reactivity of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is primarily governed by the terminal alkyne functionality, which can participate in numerous synthetic transformations. The ethynyl group can undergo:
-
Copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles
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Sonogashira cross-coupling reactions with aryl or vinyl halides
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Oxidative homocoupling to form symmetric diynes
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Cyclization reactions to form heterocyclic compounds
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Hydration reactions to form ketones
The fluorine substituents affect the electronic properties of the benzene ring, potentially influencing the reactivity of the ethynyl group. The trifluoromethyl group, being strongly electron-withdrawing, can further modify the electronics of the aromatic system.
Synthesis Methods and Applications
Synthetic Routes
The synthesis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene typically employs advanced organic chemistry techniques, starting from simpler fluorinated benzene derivatives. While specific synthetic pathways for this compound aren't explicitly detailed in the available literature, similar fluorinated acetylenes are commonly prepared through established methodologies.
A general synthetic approach might involve:
-
Starting with an appropriately substituted fluorinated benzene derivative
-
Installation of a halogen (typically bromine or iodine) at the desired position
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Palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene
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Deprotection of the trimethylsilyl group to reveal the terminal alkyne
The Royal Society of Chemistry publication referenced in source discusses reaction monitoring of ethynyl compounds using TLC and NMR spectroscopy, suggesting methodologies that might be applicable to this compound's synthesis and purification.
Applications in Chemical Research and Industry
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene serves as a valuable building block in various scientific and industrial applications:
Pharmaceutical Development: The compound's unique combination of functional groups makes it valuable in medicinal chemistry. Fluorinated aromatics often impart desirable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins.
Materials Science: The ethynyl functionality enables incorporation into extended π-conjugated systems, potentially useful in developing materials with specific optical or electronic properties. Such materials may find applications in organic electronics, photonics, and sensor development.
Organic Synthesis: As a building block, this compound facilitates the construction of complex molecular architectures. The terminal alkyne can be used to introduce the fluorinated aromatic moiety into larger structures through various coupling reactions.
| Classification Element | Details |
|---|---|
| GHS Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation |
Based on data from structurally similar compounds, additional potential hazards may include:
-
H226: Flammable liquid and vapor
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H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
| Supplier | Catalog Identification | Purity | Available Quantities |
|---|---|---|---|
| Sigma-Aldrich/Ambeed | AMBH9A260734 | 95% | Not specified |
| SIA Enamine | Multiple | 95% | 100 mg to 2.5 g |
| Enamine Ltd | Multiple | 95% | 100 mg to 10 g |
| Enamine US | Multiple | 95% | 100 mg to 10 g |
| Vulcanchem | VC0036440 | Not specified | Not specified |
Pricing information indicates considerable variation based on quantity and supplier, with prices ranging from approximately $331 for 100 mg to $4,114 for 10 g as of the most recent data available .
Research Applications and Case Studies
Synthetic Methodology Development
Although specific research utilizing 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is limited in the available literature, related ethynyl compounds have been used in reaction methodology studies. For instance, reaction monitoring techniques including TLC and NMR spectroscopy have been applied to track the progress of coupling reactions involving terminal alkynes .
The Royal Society of Chemistry publication mentioned in source describes monitoring reactions of ethynyl compounds:
"We obtained a steady and good progress in reaction between phenyl acetylene (1.5 eq.) and 4-ethynylbenzonitrile (1 eq.) over time. Two spots were seen from TLC constantly till 90 minutes of reaction."
Similar approaches could be applicable to reactions involving 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, providing insights into reaction kinetics and optimization.
Pharmaceutical and Materials Applications
The presence of both fluorine substituents and a terminal alkyne makes this compound potentially valuable in pharmaceutical research. Fluorinated compounds often exhibit enhanced biochemical properties compared to their non-fluorinated counterparts, including:
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Increased metabolic stability due to stronger C-F bonds
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Enhanced lipophilicity and membrane permeability
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Improved binding selectivity to biological targets
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Modified acidity/basicity of neighboring functional groups
In materials science, compounds containing terminal alkynes can serve as precursors for the synthesis of conjugated polymers, macrocycles, and other extended π-systems with applications in electronic devices, sensors, and advanced materials.
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